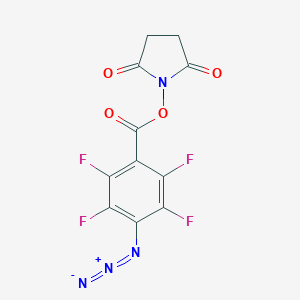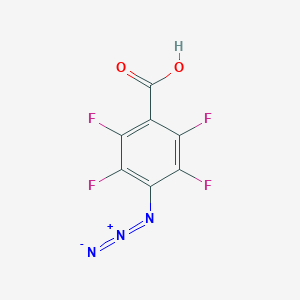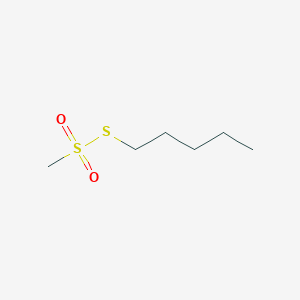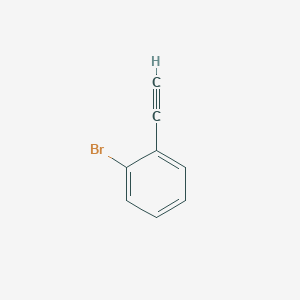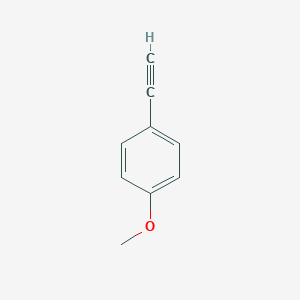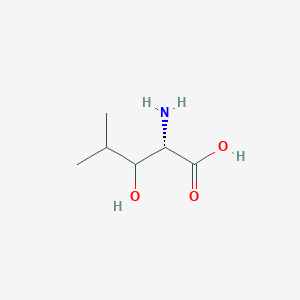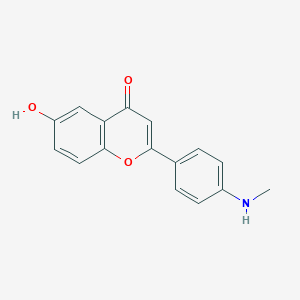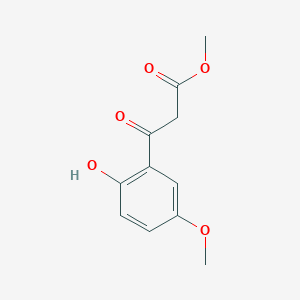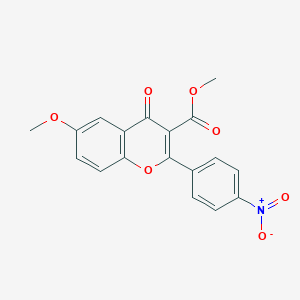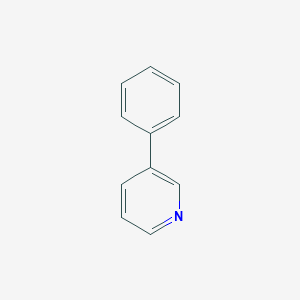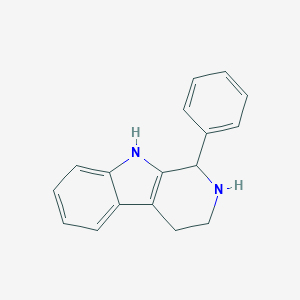
1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline
Overview
Description
1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline, also known as this compound, is a useful research compound. Its molecular formula is C17H16N2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is the HIV-1 reverse transcriptase . This enzyme plays a crucial role in the replication of the HIV virus, making it a key target for antiretroviral therapy .
Mode of Action
1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole acts as a non-nucleoside inhibitor of HIV-1 reverse transcriptase . It binds to the active site of the enzyme, preventing it from converting viral RNA into DNA . This inhibits the replication of the virus and slows the progression of the disease .
Biochemical Pathways
The compound affects the HIV replication pathway by inhibiting the reverse transcriptase enzyme . This prevents the conversion of viral RNA into DNA, a critical step in the replication of the HIV virus .
Pharmacokinetics
It’s important to note that compounds violating more than one of lipinski’s rule of five parameters may have problems with bioavailability .
Result of Action
The inhibition of the HIV-1 reverse transcriptase enzyme by 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole results in a decrease in the replication of the HIV virus . This can slow the progression of the disease and reduce the viral load in the body .
Action Environment
Like all drugs, its action, efficacy, and stability could be influenced by various environmental factors such as temperature, ph, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole has been found to interact with several enzymes and proteins. For instance, it has been designed as a non-nucleoside inhibitor of HIV-1 reverse transcriptase . This suggests that it can bind to the active site of this enzyme and inhibit its function .
Cellular Effects
The compound has shown to have effects on various types of cells and cellular processes. For instance, it has been found to have antitumor properties . It has also been suggested to play roles in resisting bacteria, easing pains, resisting platelet aggregation, promoting sodium and water reabsorption of kidneys, adjusting release of neurotransmitters, promoting adipose tissue lipolysis and resisting arrhythmia .
Molecular Mechanism
The molecular mechanism of action of 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole involves binding interactions with biomolecules and changes in gene expression. For example, in the case of HIV-1 reverse transcriptase, it adopts a similar orientation and shares the same binding mode as that of some of the classical non-nucleoside reverse transcriptase inhibitors within the active site of non-nucleoside inhibitory binding pocket of HIV-1 reverse transcriptase .
Temporal Effects in Laboratory Settings
It is known that the compound has been used in studies on neurodegenerative diseases .
Properties
IUPAC Name |
1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2/c1-2-6-12(7-3-1)16-17-14(10-11-18-16)13-8-4-5-9-15(13)19-17/h1-9,16,18-19H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INERHEQVAVQJBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276762 | |
| Record name | 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3790-45-2 | |
| Record name | 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives be synthesized effectively?
A1: Research indicates that 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives can be synthesized via the Maillard reaction. This involves reacting 5-methoxytryptamine with various aldehydes in water. [] The reaction conditions, such as catalyst loading, temperature, and time, can be optimized to achieve high yields. One study demonstrated that yields greater than 70% could be achieved at temperatures below 50°C within 5 hours using a 7 mole % catalyst loading. []
Q2: What analytical techniques are valuable for characterizing 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives?
A2: Electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (ESI-MS/MS) have proven to be valuable tools for characterizing these compounds. [] These techniques provide insights into the molecular weight and fragmentation patterns of the synthesized β-carboline derivatives, aiding in their structural elucidation.
Q3: Are there any computational studies exploring the potential applications of 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives?
A3: Yes, computational chemistry has been employed to investigate the potential of 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid derivatives as HIV-1 reverse transcriptase inhibitors. [, ] These in silico studies involve designing novel derivatives and evaluating their theoretical interactions with the target enzyme. While these studies represent a starting point, further research, including in vitro and in vivo experiments, are necessary to validate these findings and explore their therapeutic potential.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
